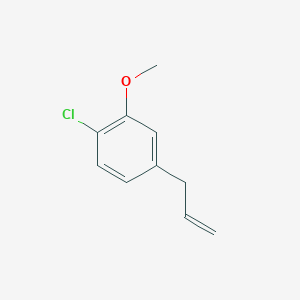

4-Allyl-1-chloro-2-methoxybenzene

Descripción

4-Allyl-1-chloro-2-methoxybenzene is a substituted aromatic compound characterized by a benzene ring with three distinct functional groups: a chlorine atom at position 1, a methoxy (-OCH₃) group at position 2, and an allyl (-CH₂CHCH₂) group at position 4. The molecular formula is inferred as C₁₀H₁₁ClO, with a molecular weight of approximately 182.45 g/mol.

Propiedades

IUPAC Name |

1-chloro-2-methoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVACEHYCMQUDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-chloro-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is treated with an allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Allyl-1-chloro-2-methoxybenzene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Allyl-1-chloro-2-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4-Allyl-1-chloro-2-methoxybenzaldehyde or 4-Allyl-1-chloro-2-methoxybenzoic acid.

Reduction: Formation of 4-Allyl-2-methoxybenzene.

Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Allyl-1-chloro-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Allyl-1-chloro-2-methoxybenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product . The molecular pathways involved depend on the specific reactions and conditions employed.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The table below compares 4-Allyl-1-chloro-2-methoxybenzene with four structurally related compounds, highlighting differences in substituents, molecular properties, and applications:

Key Insights from Comparative Studies

- Synthetic Utility : The chlorine atom in 4-Allyl-1-chloro-2-methoxybenzene may facilitate directed ortho-metalation, a strategy less feasible in methyl-substituted analogues .

- Safety and Handling : Discontinuation of 4-Allyl-1-chloro-2-methoxybenzene suggests unresolved safety concerns, warranting further toxicological studies akin to those for hair dye components (e.g., concentration limits in ) .

Gaps and Opportunities

- Limited data exist on the photophysical properties or catalytic applications of allyl-substituted chloroarenes. Comparative studies with brominated analogues (e.g., 4-Bromo-2-chloro-1-methoxybenzene) could reveal halogen-specific reactivity in cross-coupling reactions .

- Structural derivatives, such as 4-Methoxy-2-methyl-1-methylsulfanyl-benzene (C₉H₁₂OS), highlight the role of sulfur-containing groups in modifying solubility and stability, a dimension unexplored in the target compound .

Actividad Biológica

4-Allyl-1-chloro-2-methoxybenzene, also known as 4-allyl-o-chlorotoluene, is an organic compound with potential biological activities that have garnered interest in various fields of research, particularly in pharmacology and microbiology. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Allyl-1-chloro-2-methoxybenzene has the following chemical structure:

- Molecular Formula : C10H11ClO

- Molecular Weight : 184.65 g/mol

- IUPAC Name : 4-allyl-1-chloro-2-methoxybenzene

The compound features a chloro group and a methoxy group on a benzene ring, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 4-Allyl-1-chloro-2-methoxybenzene. For instance, it has shown significant antibacterial activity against various strains of bacteria. A study reported that the compound exhibited minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L against pathogens such as Xanthomonas oryzae (Xoo) and Pectobacterium carotovorum .

Table 1: Antibacterial Activity of 4-Allyl-1-chloro-2-methoxybenzene

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) |

|---|---|---|

| Xoo | 500 | >94 |

| Xanthomonas fragariae | 667.5 | 54.54 |

| Pectobacterium carotovorum | 1000 | 99.03 |

The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and ultimately cell death. This was evidenced by increased relative conductivity in treated bacterial cultures, indicating compromised membrane integrity .

Cytotoxicity Studies

In addition to its antibacterial effects, research has also investigated the cytotoxic properties of 4-Allyl-1-chloro-2-methoxybenzene on cancer cell lines. Preliminary findings suggest that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development in anticancer therapies.

The biological activity of 4-Allyl-1-chloro-2-methoxybenzene can be attributed to its ability to interact with specific molecular targets within microbial cells. The presence of the chloro and methoxy groups enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with cellular components. This interaction may inhibit key metabolic pathways or disrupt cellular functions critical for bacterial survival.

Study on Antibacterial Efficacy

A significant study published in April 2023 evaluated the antibacterial efficacy of various derivatives of allyl-substituted benzene compounds, including 4-Allyl-1-chloro-2-methoxybenzene. The results indicated that this compound not only inhibited the growth of pathogenic bacteria but also reduced biofilm formation, which is crucial for bacterial virulence . The study concluded that such compounds could serve as effective alternatives to conventional antibiotics, especially in the context of rising antibiotic resistance.

In Vivo Studies

Another aspect of research focused on the in vivo effects of 4-Allyl-1-chloro-2-methoxybenzene in animal models infected with Xoo. The compound demonstrated protective effects when administered at specified doses, significantly reducing disease severity compared to untreated controls . These findings underscore its potential application in agricultural settings as a biopesticide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.